2-Methyl-1,3-benzoxazole-5-carbonyl chloride

Overview

Description

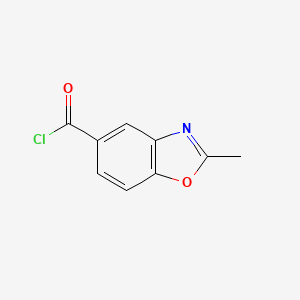

“2-Methyl-1,3-benzoxazole-5-carbonyl chloride” is a chemical compound with the molecular formula C9H6ClNO2 . It is a member of the benzoxazole family, which are bicyclic planar molecules that have been extensively used as starting materials for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, Patil et al. reported the TiO2–ZrO2-catalyzed synthesis of 2-aryl benzoxazole derivatives from the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile at 60 °C for 15–25 min, obtaining 83–93% yield .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by strong C—H…N and weak C—H…O hydrogen bonds, and further stabilized by C–O…π interactions .

Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways, exhibiting a high possibility of broad substrate scope and functionalization .

Scientific Research Applications

2-Methyl-1,3-benzoxazole-5-carbonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridine, pyrrole, and furan. This compound has also been used in the synthesis of polymers, including polyurethanes and polyesters.

Mechanism of Action

Target of Action

Benzoxazole derivatives, which include 2-methyl-1,3-benzoxazole-5-carbonyl chloride, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

It’s known that 2-methylbenzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitor l-696,299 . This suggests that the compound may interact with its targets through a condensation reaction.

Biochemical Pathways

Benzoxazole derivatives have been known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . This suggests that the compound may affect multiple biochemical pathways related to these biological activities.

Result of Action

Benzoxazole derivatives have been reported to display antifungal activity similar to the standard drug voriconazole against aspergillus niger . This suggests that this compound may have similar antifungal effects.

Advantages and Limitations for Lab Experiments

The use of 2-Methyl-1,3-benzoxazole-5-carbonyl chloride in lab experiments has a number of advantages. It is a highly reactive reagent that is stable in a variety of reaction conditions. It can be used in a variety of synthetic pathways, allowing for the synthesis of a variety of compounds. It is also a relatively inexpensive reagent. However, this compound can be toxic and can cause skin and eye irritation, and should be handled with caution.

Future Directions

The use of 2-Methyl-1,3-benzoxazole-5-carbonyl chloride in scientific research has a number of potential future directions. It could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the synthesis of more complex heterocyclic compounds. It could also be used in the synthesis of more complex polymers. Finally, it could be used in the synthesis of more complex pharmaceuticals.

properties

IUPAC Name |

2-methyl-1,3-benzoxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDCIPGIOQKSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664810 | |

| Record name | 2-Methyl-1,3-benzoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444777-18-8 | |

| Record name | 2-Methyl-1,3-benzoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)

![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)

![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)

![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)

![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)

![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)

![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)

![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)